Mdl 28564

NK2 receptor subtype Functional duality Agonist/antagonist switch

MDL 28564 (also designated MDL 28,564) is a pseudopeptide analog of neurokinin A (NKA) corresponding to the sequence [Leu9ψ(CH2NH)Leu10]-NKA(4–10). It belongs to the tachykinin peptide family and acts as a ligand at the neurokinin-2 (NK2) receptor.

Molecular Formula C35H58N8O9
Molecular Weight 734.9 g/mol
CAS No. 127370-75-6
Cat. No. B1676113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdl 28564
CAS127370-75-6
SynonymsAsp-Ser-Phe-Val-Gly-Leu-CH2NH-Leu-NH2
Leu(9)-psi(CH2-NH)-Leu(10)-neurokinin A (4-10)
MDL 28,564
MDL 28564
MDL-28564
neurokinin A (4-10), Leu(9)-psi(CH2NH)-Leu(10)-
neurokinin A (4-10), leucyl(9)-psi(methylamino)-leucine(10)-
Molecular FormulaC35H58N8O9
Molecular Weight734.9 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1
InChIKeyMSFGGIBCDOMZFX-CJQGIMJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDL 28564 (CAS 127370-75-6): Pseudopeptide NK2 Receptor Ligand with Tissue-Dependent Functional Duality


MDL 28564 (also designated MDL 28,564) is a pseudopeptide analog of neurokinin A (NKA) corresponding to the sequence [Leu9ψ(CH2NH)Leu10]-NKA(4–10) [1]. It belongs to the tachykinin peptide family and acts as a ligand at the neurokinin-2 (NK2) receptor. The compound is distinguished by a reduced peptide bond (CH2NH) between residues Leu9 and Leu10, replacing the native amide bond [2]. Unlike conventional NK2 agonists that exhibit uniform functional behavior across tissues, MDL 28564 displays a unique tissue-dependent functional duality: it behaves as a full agonist in tissues expressing the NK2A receptor subtype (rabbit pulmonary artery, human colon, guinea-pig bronchi) but acts as a competitive antagonist in tissues expressing the NK2B subtype (hamster trachea, hamster urinary bladder) [3]. This property makes MDL 28564 a critical pharmacological tool for discriminating between NK2 receptor subtypes, a capability not shared by other commercially available NK2 ligands.

Why MDL 28564 Cannot Be Replaced by Generic NK2 Agonists or NKA Analogs in Pharmacological Studies


The NK2 receptor ligand landscape includes several commercially available compounds such as neurokinin A (NKA), [β-Ala8]-NKA(4–10), [Lys5,MeLeu9,Nle10]-NKA(4–10) (LMN-NKA), and GR64349. However, all of these agents function exclusively as agonists across all NK2-expressing tissues and cannot discriminate between NK2 receptor subtypes (NK2A vs. NK2B) [1]. Substitution with any of these analogs in experimental protocols designed to classify NK2 receptor subtypes would fail to capture the agonist/antagonist duality that is the defining pharmacological signature of MDL 28564 [2]. Critically, tissues expressing the NK2B subtype (e.g., hamster trachea, hamster urinary bladder) would respond to these substitute agonists with contraction, whereas MDL 28564 uniquely antagonizes NKA-induced contraction in these same tissues, leading to fundamentally different and potentially contradictory experimental conclusions [3]. Furthermore, the reduced peptide bond (psi[CH2NH]) in MDL 28564 confers altered metabolic stability compared to native peptide analogs, meaning that pharmacokinetic profiles observed with other NK2 ligands are not directly transferable to MDL 28564 [4].

MDL 28564 Comparative Evidence: Quantifiable Differentiation from NK2 Agonists, Antagonists, and NKA Analogs


Tissue-Dependent Functional Duality: Full Agonist in NK2A Tissues, Competitive Antagonist in NK2B Tissues

MDL 28,564 uniquely behaves as a full agonist in the rabbit isolated pulmonary artery (RPA, an NK2A tissue) while acting as a competitive antagonist of NKA or [βAla8]-NKA(4–10)-induced contraction in the hamster isolated trachea (HT, an NK2B tissue) [1]. This functional duality is not observed for any other NK2 ligand: NKA, [β-Ala8]-NKA(4–10), [Lys5,MeLeu9,Nle10]-NKA(4–10), and GR64349 all behave exclusively as agonists in both tissue types [2]. The competitive antagonism in HT was confirmed by Schild analysis [1].

NK2 receptor subtype Functional duality Agonist/antagonist switch

NK2 Receptor Binding Affinity and Selectivity Over NK1 and NK3 Receptors

MDL 28,564 inhibited [125I]-NKA binding to hamster urinary bladder NK2 receptors with a Ki of 130 nM. For rat submaxillary gland NK1 receptors, the Ki was >250 μM, and for cerebral cortical NK3 receptors, the Ki was >500 μM [1]. This translates to a minimum NK1/NK2 selectivity ratio of >1,923-fold and a minimum NK3/NK2 selectivity ratio of >3,846-fold. For comparison, the endogenous ligand NKA displays an NK1/NK2 Ki ratio of only 20-fold [2].

Receptor binding NK2 selectivity Radioligand displacement

Tissue-Specific Potency: 8.6-Fold Difference in EC50 Between Guinea-Pig Ileum and Colon

In a direct head-to-head comparison within the same study, the pseudopeptide derivative of NKA(4–10), MDL 28,564, behaved as a full or near-to-full agonist in both guinea-pig ileum and colon circular muscle preparations. However, the EC50 in the ileum was 474 nM, while the EC50 in the colon was 55 nM, representing an 8.6-fold greater potency in the colon [1]. The NK2-selective agonist [β-Ala8]-NKA(4–10) was also tested in the same study, with EC50 values of 10 nM (ileum) and 12 nM (colon), a difference of only 1.2-fold [1].

Smooth muscle contraction NK2 potency Tissue-specific pharmacology

Reduced Efficacy in Hamster Urinary Bladder vs. Full Agonism in Guinea-Pig Trachea: 10% vs. 100% Maximal PI Turnover

In guinea-pig trachea (an NK2A tissue), MDL 28,564 stimulated phosphatidylinositol (PI) turnover and induced contraction with maximum effects similar to those of NKA (i.e., full agonist) [1]. In hamster urinary bladder tissue (an NK2B tissue), MDL 28,564 stimulated PI turnover with a maximum effect of only 10% of that of NKA, did not produce sustained contraction itself, and antagonized NKA-induced contraction [1]. This differential efficacy distinguishes MDL 28,564 from NKA itself, which acts as a full agonist in both tissues [2].

NK2B receptor Partial agonism Phosphatidylinositol turnover

Partial Agonist Behavior in Human Bronchus Under Aminopeptidase Inhibition vs. Full Agonism in Human Colon

In the human isolated bronchus, in the presence of the aminopeptidase inhibitor amastatin (1 μM), the pseudopeptide MDL 28,564 behaved as a partial agonist [1]. This contrasts with its full agonist behavior in the circular muscle of the human colon, where it was described as 'one of the most selective NK2 ligands available' and acted as a full agonist [2]. The partial agonist behavior in human bronchus is attributed to the influence of an amastatin-sensitive peptidase (likely aminopeptidase A) that metabolizes peptides bearing N-terminal acidic residues such as the Asp residue in MDL 28,564 [1]. The NK2 receptor subtype in both human tissues was classified as NK2A [1][2].

Human tissue pharmacology NK2A subtype Aminopeptidase metabolism

Maximal Contractile Effect in Guinea-Pig Gallbladder: 58% of NKA Maximum vs. Full Agonists

In the guinea-pig isolated gallbladder, a tissue expressing the NK2A receptor subtype, MDL 28,564 had an agonist effect with its maximal effect approaching 58% of that of NKA [1]. For comparison, NKA itself and the selective NK2 agonist [β-Ala8]-NKA(4–10) both produce full or near-full contraction in NK2A tissues [2]. The NK2-selective antagonists MEN 10,376 (pKB = 6.77), L 659,877 (pKB = 6.29), and R 396 (pKB = 5.26) competitively antagonized NKA-induced contraction with the same rank order of potency observed in other NK2A tissues [1].

Gallbladder contraction NK2A receptor Efficacy comparison

MDL 28564: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


NK2 Receptor Subtype Classification in Novel Tissue or Cell Preparations

MDL 28564 is the definitive pharmacological tool for classifying whether NK2 receptors in an unknown tissue preparation belong to the NK2A or NK2B subtype. The experimental protocol involves testing MDL 28564 in parallel in the unknown tissue, a validated NK2A reference tissue (e.g., rabbit pulmonary artery), and a validated NK2B reference tissue (e.g., hamster trachea). If MDL 28564 behaves as a full agonist (comparable to NKA), the tissue is classified as NK2A; if it acts as a competitive antagonist of NKA, the tissue is classified as NK2B [1]. No other NK2 ligand—including NKA, [β-Ala8]-NKA(4–10), [Lys5,MeLeu9,Nle10]-NKA(4–10), or GR64349—can perform this discriminatory function, as they are uniformly full agonists regardless of subtype [2]. This application is essential for academic pharmacology laboratories characterizing novel receptor systems and for pharmaceutical companies screening tissue-specific NK2-targeted therapeutics.

Gastrointestinal Region-Specific Pharmacological Studies Requiring Differential NK2 Potency

For studies examining regional differences in gastrointestinal NK2 receptor pharmacology, MDL 28564 provides a unique advantage over uniformly potent NK2 agonists. As demonstrated in guinea-pig preparations, MDL 28564 exhibits an 8.6-fold difference in EC50 between ileum (474 nM) and colon (55 nM), whereas the comparator [β-Ala8]-NKA(4–10) shows only a 1.2-fold difference [3]. This pronounced tissue-dependent potency makes MDL 28564 the preferred tool for experimental designs aiming to quantify regional differences in NK2 receptor coupling efficiency, receptor reserve, or downstream signaling in the gastrointestinal tract. Researchers seeking to understand segment-specific NK2 pharmacology in conditions such as irritable bowel syndrome or inflammatory bowel disease should select MDL 28564 over more uniformly potent agonists.

Differentiation Between Respiratory and Gastrointestinal NK2 Pharmacology in Drug Discovery

In human tissues, MDL 28564 exhibits a partial agonist profile in the bronchus (under aminopeptidase inhibition with amastatin) while acting as a full agonist in the colon, despite both tissues expressing the NK2A subtype [4][5]. This tissue-dependent variation in efficacy provides a unique capability for drug discovery programs targeting organ-specific NK2 modulation: MDL 28564 can serve as a reference compound to calibrate whether novel NK2-targeted compounds exhibit bronchial-sparing or colon-sparing pharmacological profiles. This is particularly relevant for programs developing NK2 agonists for bladder/bowel voiding disorders, where respiratory side effects must be minimized. Compounds whose efficacy profile resembles MDL 28564 (partial or absent bronchial agonism, full gastrointestinal agonism) may represent superior clinical candidates.

NK2B-Selective Antagonist Screening and Validation

MDL 28564 is the only commercially available NK2 ligand that functions as a competitive antagonist at the NK2B receptor subtype while retaining agonist activity at NK2A receptors [1]. This makes it an indispensable positive control for screening campaigns designed to identify novel NK2B-selective antagonists. In a screening cascade, test compounds can be compared against MDL 28564 for their ability to antagonize NKA-induced contraction in hamster trachea (NK2B) without affecting contraction in rabbit pulmonary artery (NK2A). Any compound demonstrating a similar or superior NK2B-selective antagonist profile relative to MDL 28564 would be a candidate for further development. This application is directly relevant to pharmaceutical companies and CROs engaged in tachykinin receptor drug discovery.

Quote Request

Request a Quote for Mdl 28564

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.